molecular formula C10H13ClN2O2 B7982654 4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride

Cat. No. B7982654
M. Wt: 228.67 g/mol
InChI Key: DLGGXFQMQXOYJX-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

Ethyl 4-(N,N-dimethylamidino)benzoate (compound of step 1 in Example 7) was heated under reflux in 6 N hydrochloric acid for 6 hours, and then the solvent was distilled off to obtain the title compound.
Name
Ethyl 4-(N,N-dimethylamidino)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][CH:6]=1)=[NH:4].Cl.[Cl:18]CCN>Cl>[ClH:18].[CH3:1][N:2]([CH3:16])[C:3]([C:5]1[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[NH:4] |f:1.2,4.5|

Inputs

Step One
Name
Ethyl 4-(N,N-dimethylamidino)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=N)C1=CC=C(C(=O)OCC)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C(=N)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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